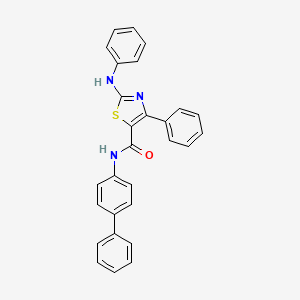

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C28H21N3OS |

|---|---|

Molecular Weight |

447.6 g/mol |

IUPAC Name |

2-anilino-4-phenyl-N-(4-phenylphenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C28H21N3OS/c32-27(29-24-18-16-21(17-19-24)20-10-4-1-5-11-20)26-25(22-12-6-2-7-13-22)31-28(33-26)30-23-14-8-3-9-15-23/h1-19H,(H,29,32)(H,30,31) |

InChI Key |

GJVYYXKVQZLKGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(N=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Introduction of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki coupling reaction, where a biphenyl boronic acid reacts with a halogenated thiazole derivative in the presence of a palladium catalyst.

Attachment of the Phenylamino Group: The phenylamino group can be introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated thiazole derivative.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as alkyl, aryl, or heteroaryl groups.

Scientific Research Applications

Anticancer Activity

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide has demonstrated notable anticancer properties. Research indicates that derivatives of thiazole compounds can target specific molecular pathways involved in cancer progression. For instance, studies have reported that certain thiazole derivatives exhibit IC50 values ranging from 3 to 14 µM against various cancer cell lines, including those related to pancreatic, prostate, and breast cancers .

Case Study:

A study highlighted the efficacy of thiazole derivatives in inhibiting angiogenesis and cancer cell signaling pathways. The results indicated that these compounds could significantly reduce tumor growth in xenograft models, showcasing their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Research shows that thiazole derivatives exhibit antibacterial activity against several strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were comparable to standard antibiotics such as ciprofloxacin .

Data Table: Antimicrobial Efficacy of Thiazole Derivatives

| Compound Name | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. coli | 40 | 29 |

| This compound | S. aureus | 50 | 24 |

| This compound | K. pneumoniae | 45 | 30 |

Anti-inflammatory Activity

Another significant application of this compound is its anti-inflammatory properties. Studies suggest that thiazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. In vitro assays have shown that certain derivatives can achieve up to 89% inhibition of IL-6 at concentrations as low as 10 µg/mL .

Research Findings:

In a comparative study with dexamethasone, a conventional anti-inflammatory agent, thiazole derivatives demonstrated superior efficacy in reducing inflammation markers, indicating their potential for developing new anti-inflammatory drugs .

Antituberculosis Activity

Emerging research has indicated the potential of thiazole derivatives in treating tuberculosis. Certain compounds have shown effectiveness against Mycobacterium tuberculosis, with some derivatives exhibiting high activity against resistant strains .

Case Study:

A recent study tested various thiazole derivatives against multiple strains of M. tuberculosis, revealing that specific compounds had significant growth inhibition rates, thus presenting a promising avenue for tuberculosis treatment development .

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways involved would depend on the specific biological system and target.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

a) N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide

- Structural Differences: Replaces the biphenyl-4-yl and phenylamino groups with a bromophenyl and pyridinyl substituent.

- Impact: The bromine atom increases molecular weight (367.2 g/mol vs. ~450–500 g/mol for the target compound) and lipophilicity (logP ~3.5 vs. Pyridinyl groups may improve binding to kinases via hydrogen bonding .

b) N-(4-Chlorophenyl)-2-[(trifluoroacetyl)amino]-1,3-thiazole-5-carboxamide (Compound 2a)

- Structural Differences: Features a chlorophenyl group and trifluoroacetyl-amino substitution instead of biphenyl-4-yl and phenylamino groups.

- Biological Activity : Exhibits anti-inflammatory activity comparable to indomethacin by reducing nitrite levels in RAW 267.7 cells. The electron-withdrawing trifluoroacetyl group may enhance metabolic stability but reduce cellular uptake .

c) N-(2,4,6-Trimethylphenyl)-4-methyl-2-[(1-oxo-4-phenylbutyl)amino]-5-thiazolecarboxamide

- Structural Differences: Contains a trimethylphenyl group and a keto-alkylamino chain.

- No direct activity data are available, but similar analogs target prostaglandin pathways .

Biological Activity

N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

- Molecular Formula : C30H23N3OS

- Molecular Weight : 485.58 g/mol

- Structure : The compound features a thiazole ring, which is known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways.

- Antimicrobial Activity :

- The compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it has a mechanism involving the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Activity :

Antimicrobial Efficacy

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Case Studies

-

Anticancer Study :

A study published in Molecules evaluated the cytotoxic effects of the compound on human colorectal cancer cells (HCT116). The results indicated that the compound induced apoptosis via caspase activation and increased levels of acetylated histones, suggesting its potential as an HDAC inhibitor . -

Antimicrobial Study :

Another study focused on the antimicrobial properties against multidrug-resistant strains of bacteria. The compound demonstrated potent activity against resistant strains, indicating its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for N-(biphenyl-4-yl)-4-phenyl-2-(phenylamino)-1,3-thiazole-5-carboxamide, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with the condensation of biphenyl-4-amine and phenyl isothiocyanate to form a thiourea intermediate. Cyclization with α-bromo ketones yields the thiazole core. Critical parameters include solvent polarity (e.g., DMF for solubility), temperature (80–100°C for cyclization), and stoichiometric control to minimize byproducts. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is essential. Characterization requires NMR (¹H/¹³C for functional groups) and HRMS for molecular weight confirmation .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and amine protons (δ 5.5–6.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and thiazole carbons.

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) in positive ion mode provides accurate mass-to-charge ratios (e.g., [M+H]⁺).

- FT-IR: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .

Q. How can computational tools predict the compound’s physicochemical properties?

Software like Gaussian or Schrödinger Suite calculates logP (lipophilicity) using the compound’s SMILES string. PubChem’s computational modules estimate solubility (e.g., AlogPS) and pKa (acid/base behavior). Molecular dynamics simulations (e.g., GROMACS) model aggregation behavior in aqueous solutions, critical for bioavailability studies .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Mitigation strategies:

- Dose-response curves: Test across a wide concentration range (nM–μM) to identify IC₅₀/EC₅₀ variability.

- Orthogonal assays: Confirm enzyme inhibition (e.g., fluorescence-based) with cellular assays (e.g., Western blot for target modulation).

- Structural analogs: Compare activity of derivatives to isolate pharmacophore contributions .

Q. What methodologies optimize reaction yields in large-scale synthesis?

- DoE (Design of Experiments): Use factorial designs to test variables (temperature, catalyst loading, solvent ratio).

- Flow chemistry: Continuous reactors improve heat/mass transfer for exothermic cyclization steps.

- Catalyst screening: Pd/C or Ni-based catalysts for Suzuki couplings (biphenyl integration) enhance efficiency .

Q. How can computational chemistry elucidate the compound’s mechanism of action?

- Molecular docking (AutoDock Vina): Simulate binding to kinase targets (e.g., EGFR) using crystal structures (PDB ID: 1M17).

- QM/MM simulations: Map electron density changes during ligand-receptor interactions.

- MD simulations: Assess stability of the compound-enzyme complex over 100-ns trajectories .

Q. What strategies mitigate solubility challenges in in vitro assays?

- Co-solvent systems: Use DMSO (≤1%) with PEG-400 or cyclodextrins to enhance aqueous solubility.

- Nanoformulation: Encapsulate in liposomes (phosphatidylcholine/cholesterol) for sustained release.

- pH adjustment: Ionizable groups (e.g., carboxamide) allow solubility tuning in buffered solutions (pH 6.5–7.4) .

Q. How can researchers validate target engagement in cellular models?

- CETSA (Cellular Thermal Shift Assay): Monitor protein denaturation shifts after compound treatment.

- SPR (Surface Plasmon Resonance): Measure binding kinetics (kₐₙ/kₒff) using immobilized target proteins.

- Knockout/knockdown models: CRISPR-Cas9-edited cell lines confirm on-target effects .

Cross-Disciplinary Methodological Considerations

Q. What industrial chemical engineering principles apply to its scalable production?

Q. How does structural modification influence environmental fate studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.